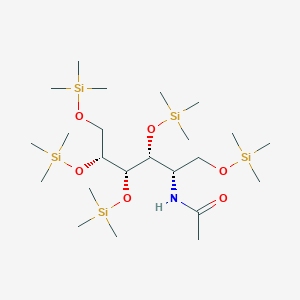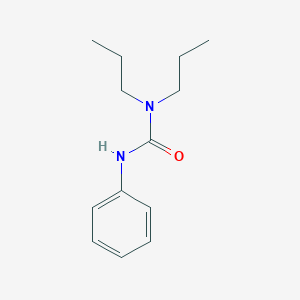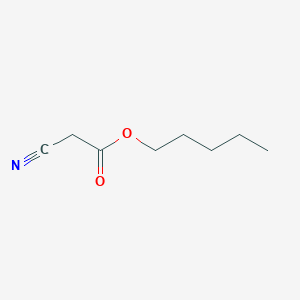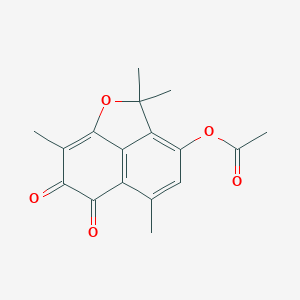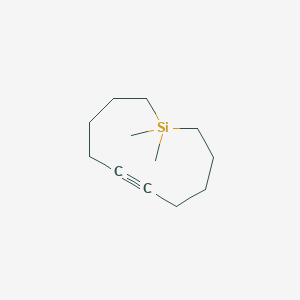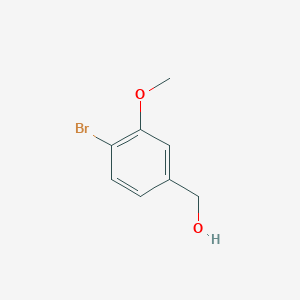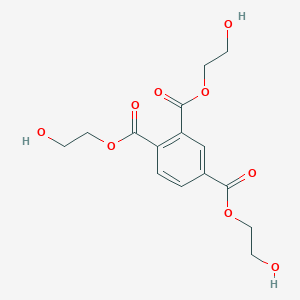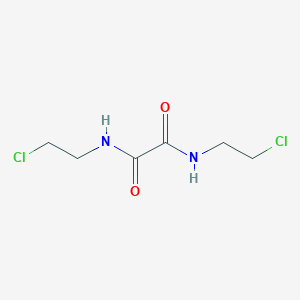![molecular formula C11H15NO2 B096722 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone CAS No. 16858-04-1](/img/structure/B96722.png)
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone, also known as DIM-C-pPhOH, is a small molecule compound that has been studied extensively for its potential therapeutic properties. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been found to have anti-cancer and anti-inflammatory properties. In
科学的研究の応用
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, and colon cancer cells. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
作用機序
The mechanism of action of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is not fully understood, but it is thought to work by inhibiting various signaling pathways that are involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival, and the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
生化学的および生理学的効果
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing cancer growth. Additionally, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been found to inhibit the production of inflammatory cytokines, which are molecules that are involved in the regulation of inflammation.
実験室実験の利点と制限
One advantage of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that it is a stable and easily synthesized compound that can be used in a variety of research applications. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising compound for further research. However, one limitation of using 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
将来の方向性
There are many future directions for research on 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone. One area of research could be to further investigate its mechanism of action and how it interacts with various signaling pathways. Additionally, further studies could be done to determine the optimal dosage and administration of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone for various therapeutic applications. Finally, researchers could investigate the potential of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone as a therapeutic agent for other conditions, such as neurodegenerative diseases or autoimmune disorders.
Conclusion:
In conclusion, 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone is a promising compound that has been studied extensively for its potential therapeutic properties. Its anti-cancer and anti-inflammatory properties make it a promising compound for further research, and its stable and easily synthesized nature make it a useful compound for lab experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成法
The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone involves the reaction of curcumin with p-phenylenediamine and acetic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure a high yield and purity of the final product. The synthesis of 2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone has been optimized to produce a compound that is stable, easy to handle, and suitable for use in a variety of research applications.
特性
CAS番号 |
16858-04-1 |
|---|---|
製品名 |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-7-10(8(2)14-12-7)6-9-4-3-5-11(9)13/h9H,3-6H2,1-2H3 |
InChIキー |
BJPMECVZYIVUBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
正規SMILES |
CC1=C(C(=NO1)C)CC2CCCC2=O |
同義語 |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



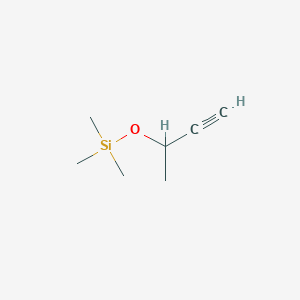
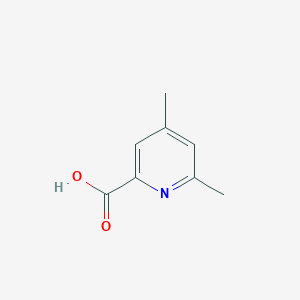
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)
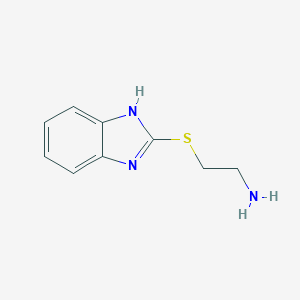
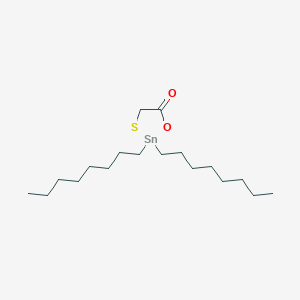
![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)
